2-Amino-1-(b-D-arabinofuranosyl)-5-methyl-4(1H)-pyrimidinone

Description

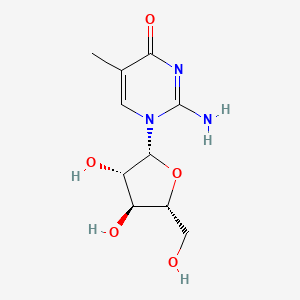

This compound is a nucleoside analog featuring a β-D-arabinofuranosyl sugar moiety attached to a pyrimidinone base. The base contains an amino group at position 2 and a methyl group at position 5. Such modifications are critical for its biological activity, particularly in antiviral or anticancer applications, as arabinose-containing nucleosides (e.g., cytarabine) are known for interfering with DNA synthesis .

Properties

IUPAC Name |

2-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-4-2-13(10(11)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6-,7+,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFWRFOUTDSMSO-JAGXHNFQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=NC1=O)N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601191044 | |

| Record name | 2-Amino-1-β-D-arabinofuranosyl-5-methyl-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601191044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10212-31-4 | |

| Record name | 2-Amino-1-β-D-arabinofuranosyl-5-methyl-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10212-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-β-D-arabinofuranosyl-5-methyl-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601191044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(b-D-arabinofuranosyl)-5-methyl-4(1H)-pyrimidinone typically involves the condensation of a sugar moiety with a pyrimidine base. One common method involves the use of 2-amino-β-arabinofurano[1’,2’:4,5,]-2-oxazoline, which is condensed with a suitable pyrimidine derivative in the presence of a solvent and catalytic agents at temperatures ranging from 0°C to 150°C .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(b-D-arabinofuranosyl)-5-methyl-4(1H)-pyrimidinone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group or the sugar moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Oncology

Arabinofuranosyl cytosine is primarily used in the treatment of hematological malignancies such as:

- Acute Myeloid Leukemia (AML) : Ara-C is a cornerstone in the treatment regimen for AML due to its effectiveness in inducing remission.

- Acute Lymphoblastic Leukemia (ALL) : It is also used in combination therapies for ALL, enhancing the efficacy of other chemotherapeutic agents.

Combination Therapies

Research has demonstrated that combining Ara-C with other agents can enhance therapeutic outcomes:

- Cytarabine and Anthracyclines : Studies have shown improved survival rates when Ara-C is used alongside anthracycline antibiotics like doxorubicin.

- Targeted Therapies : Recent clinical trials are exploring the combination of Ara-C with targeted therapies aimed at specific genetic mutations in tumors.

Case Study 1: Efficacy in AML

A study published in Blood journal evaluated the efficacy of Ara-C in combination with daunorubicin in elderly patients with AML. Results indicated a significant increase in complete remission rates compared to historical controls treated with standard regimens.

Case Study 2: Pediatric ALL

In a clinical trial involving pediatric patients with ALL, Ara-C was administered as part of a multi-agent regimen. The trial reported a 70% event-free survival rate at five years, highlighting its critical role in pediatric oncology.

Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-Amino-1-(b-D-arabinofuranosyl)-5-methyl-4(1H)-pyrimidinone involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. This disruption can inhibit the replication of viruses or induce cell death in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase .

Comparison with Similar Compounds

Structural and Functional Differences

Pharmacological and Biochemical Insights

- The 5-methyl group may reduce cytotoxicity compared to halogenated derivatives .

- Fluoro-Iodo Analog (): The 2-fluoro group increases metabolic stability, while 5-iodo substitution could enable radiolabeling for diagnostic applications. However, iodine’s bulkiness might reduce bioavailability .

- Thio-Sugar Analog (): The 4-thio modification in the arabinose ring enhances resistance to phosphorylases, prolonging intracellular half-life. This is advantageous in sustained antiviral therapies .

- Deoxyribose Derivative (): The 2-deoxyribose moiety mimics endogenous nucleosides, increasing the likelihood of incorporation into DNA.

Biological Activity

2-Amino-1-(β-D-arabinofuranosyl)-5-methyl-4(1H)-pyrimidinone (commonly referred to as 2-Amino-5-methyl-4-pyrimidinone) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antitumor therapies. This compound is structurally related to other nucleoside analogs, which are known to interfere with nucleic acid synthesis and exhibit various pharmacological properties.

Chemical Structure and Properties

The chemical structure of 2-Amino-1-(β-D-arabinofuranosyl)-5-methyl-4(1H)-pyrimidinone can be represented as follows:

- Molecular Formula : C9H13N3O5

- Molecular Weight : 227.22 g/mol

This compound features a pyrimidine ring substituted with an amino group and a β-D-arabinofuranosyl moiety, which is crucial for its biological activity.

Antiviral Activity

Research indicates that 2-Amino-1-(β-D-arabinofuranosyl)-5-methyl-4(1H)-pyrimidinone exhibits significant antiviral properties. A study highlighted its effectiveness against various DNA viruses, including herpes simplex virus (HSV). The compound's mechanism of action involves the inhibition of viral DNA polymerase, leading to a decrease in viral replication rates.

Case Study: Herpes Simplex Virus

In vitro studies demonstrated that this compound significantly inhibited HSV replication in human cell lines. The effective concentration (EC50) was determined to be in the low micromolar range, showcasing its potential as an antiviral agent .

Antitumor Activity

In addition to its antiviral effects, this compound has shown promise in the treatment of certain types of cancer. It has been evaluated for its antitumor activity against leukemia cell lines.

Case Study: Leukemia Treatment

In vivo experiments using murine models bearing L1210 leukemia demonstrated that treatment with 2-Amino-1-(β-D-arabinofuranosyl)-5-methyl-4(1H)-pyrimidinone resulted in significant tumor regression. The compound was administered at various dosages, and a dose-dependent response was observed, with higher doses correlating with increased survival rates .

The biological activity of 2-Amino-1-(β-D-arabinofuranosyl)-5-methyl-4(1H)-pyrimidinone can be attributed to its ability to mimic natural nucleotides. Upon phosphorylation, it is incorporated into viral and cellular DNA, disrupting normal replication processes. This interference leads to chain termination during DNA synthesis, effectively halting viral propagation or tumor growth.

Research Findings Summary Table

| Activity | Target | Mechanism | EC50/IC50 |

|---|---|---|---|

| Antiviral | Herpes Simplex Virus | Inhibition of viral DNA polymerase | Low micromolar |

| Antitumor | L1210 Leukemia Cells | Disruption of DNA synthesis leading to apoptosis | Dose-dependent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.